molecular formula C17H16Cl2N2O3S B11988007 2-[(3,6-Dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(3,6-Dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11988007
M. Wt: 399.3 g/mol
InChI Key: KTNAMOJWROUQAM-UHFFFAOYSA-N
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Description

2-[(3,6-Dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with the molecular formula C17H16Cl2N2O3S. This compound is known for its unique chemical structure, which includes a benzothiophene ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 2-[(3,6-Dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 3,6-dichloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the presence of a base such as triethylamine to yield the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituents on the benzene ring.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(3,6-Dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H16Cl2N2O3S

Molecular Weight

399.3 g/mol

IUPAC Name

2-[(3,6-dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C17H16Cl2N2O3S/c1-24-14-10(19)7-6-9(18)13(14)16(23)21-17-12(15(20)22)8-4-2-3-5-11(8)25-17/h6-7H,2-5H2,1H3,(H2,20,22)(H,21,23)

InChI Key

KTNAMOJWROUQAM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)Cl)Cl

Origin of Product

United States

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